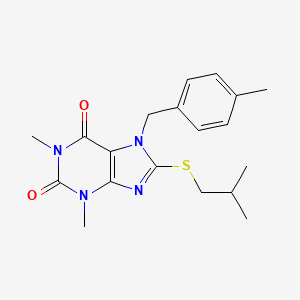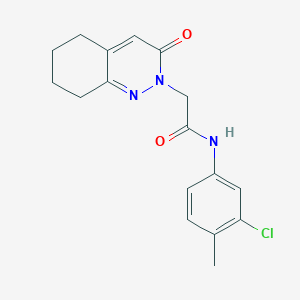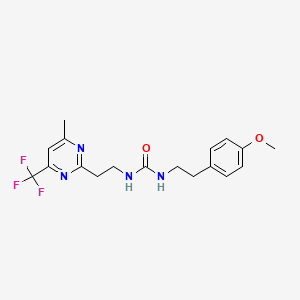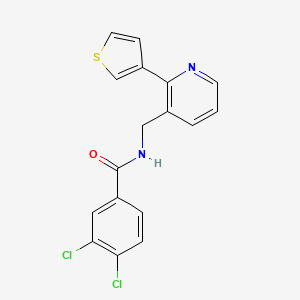
(2-Cyclopropylpyridin-4-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Cyclopropylpyridin-4-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2 and a molecular weight of 221.13 . It is a white to yellow solid and is used for research and development .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H12N2.2ClH/c10-9(7-4-5-7)8-3-1-2-6-11-8;;/h1-3,6-7,9H,4-5,10H2;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 221.13 . The compound is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Characterization of Metal Complexes
Research on metal complexes incorporating iminopyridine ligands, similar to the structural motif in "(2-Cyclopropylpyridin-4-yl)methanamine dihydrochloride", demonstrates the utility of these compounds in catalysis and material science. For instance, the synthesis and characterization of zinc(II) complexes bearing camphor-based iminopyridines have shown efficiency in initiating the ring-opening polymerization of lactides, highlighting the potential of similar structures in catalyzing polymer synthesis with applications in biodegradable materials (Kwon, Nayab, & Jeong, 2015).
Bioactive Compound Synthesis
Derivatives of methanamine, particularly those linked to pyridinyl groups, have been explored for their biological activities. Aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, for example, have been identified as serotonin 5-HT1A receptor-biased agonists with potent antidepressant-like activity, indicating the potential of structurally related compounds in developing new therapeutic agents (Sniecikowska et al., 2019).
Spectroscopic and Redox Properties
The study of copper(I) complexes with bidentate iminopyridine ligands, including cyclopropylpyridinylmethyleneamine, reveals the impact of structural variations on spectroscopic and redox properties. These insights are crucial for designing metal complexes with tailored electronic and optical properties for applications in sensing, imaging, and as catalysts (Massa, Dehghanpour, & Jahani, 2009).
Asymmetric Synthesis
Asymmetric synthesis research, involving compounds like 2-(1-aminoalkyl) piperidines derived from cyclopropyl-containing precursors, showcases the utility of cyclopropyl groups in constructing chiral centers. This is relevant for the synthesis of bioactive molecules and pharmaceuticals, highlighting the importance of cyclopropyl and pyridinyl groups in organic synthesis (Froelich et al., 1996).
Safety and Hazards
The safety data sheet for “(2-Cyclopropylpyridin-4-yl)methanamine dihydrochloride” provides several safety precautions . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The compound should be kept away from heat, sparks, open flames, and hot surfaces .
Future Directions
Mechanism of Action
- The primary target of this compound is the urinary tract. Specifically, it is used for the prophylaxis and treatment of frequently recurring urinary tract infections (UTIs) that require long-term therapy .
- Formaldehyde, generated from the hydrolysis, exhibits nonspecific bactericidal action. It helps eradicate bacteria responsible for UTIs .
Target of Action
Mode of Action
properties
IUPAC Name |
(2-cyclopropylpyridin-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-6-7-3-4-11-9(5-7)8-1-2-8;;/h3-5,8H,1-2,6,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMLWQPECZYMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide](/img/structure/B2887400.png)


![6-Phenyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2887404.png)






![N-benzyl-2-cyano-3-hydroxy-4-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]but-2-enamide](/img/structure/B2887414.png)
![1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2887417.png)

![N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide](/img/structure/B2887421.png)